molecular formula C10H13Cl2N3S B1392804 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 1269152-59-1

1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No. B1392804
M. Wt: 278.2 g/mol
InChI Key: NHQVCSYLFXVRBG-UHFFFAOYSA-N
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Description

“1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1269152-59-1. It has a molecular weight of 278.2 and its IUPAC name is 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]ethanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3S.2ClH/c1-7(11)10-13-9(6-14-10)8-3-2-4-12-5-8;;/h2-7H,11H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties were not available in the web search results.

Scientific Research Applications

Tautomeric Preferences and Electronic Structures

1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride and its derivatives exhibit dynamic tautomerism, with isomeric structures demonstrating divalent N(I) character. These compounds have competitive isomeric structures, influenced by the electron-donating properties of the thiazole and pyridine groups. Quantum chemical analysis has provided insights into the electron distribution, tautomeric preferences, and the divalent N(I) character of these compounds, highlighting their potential for diverse applications in materials science and molecular electronics (Bhatia et al., 2013).

Structural Characterization and Molecular Interactions

Structural characterization of derivatives of 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride has revealed a variety of molecular conformations and intermolecular hydrogen bonding patterns. This has significant implications in fields such as crystal engineering and drug design, where understanding molecular interactions and conformational dynamics is crucial (Böck et al., 2020), (Böck et al., 2021).

Antimicrobial and Antiviral Activity

Some derivatives of 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride have been synthesized and tested for their antimicrobial and antiviral activities. These compounds have shown potential as bioactive agents, paving the way for further research in the development of new therapeutic agents (Abdelhamid et al., 2010), (Attaby et al., 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(4-pyridin-3-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S.2ClH/c1-7(11)10-13-9(6-14-10)8-3-2-4-12-5-8;;/h2-7H,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQVCSYLFXVRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2=CN=CC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride

CAS RN

1269152-59-1
Record name 1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
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1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
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1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
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1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
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1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
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1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride

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